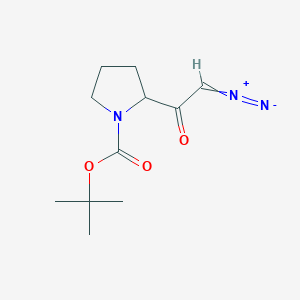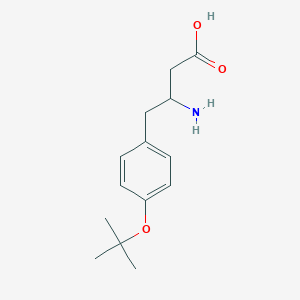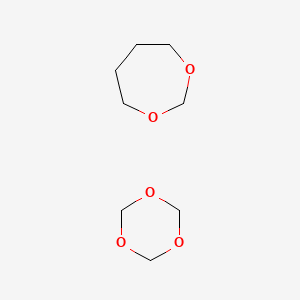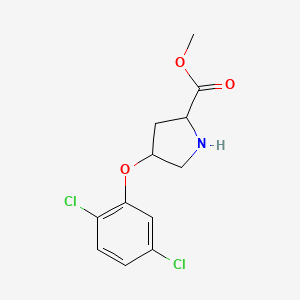
Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a diazo compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a diazo group (-N=N-) attached to an acetyl group, which is further connected to a pyrrolidine ring. The presence of the diazo group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-Butyl 2-acetylpyrrolidine-1-carboxylate with a diazo transfer reagent. Common diazo transfer reagents include tosyl azide or imidazole-1-sulfonyl azide hydrochloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the transfer of the diazo group.
Industrial Production Methods: While specific industrial production methods for ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.
Análisis De Reacciones Químicas
Types of Reactions: ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactive intermediates can then interact with molecular targets, leading to the formation of new chemical bonds and the synthesis of complex molecules.
Comparación Con Compuestos Similares
- ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the stereochemistry of the pyrrolidine ring, with ®- and (S)-enantiomers exhibiting different spatial arrangements.
- Reactivity: The reactivity of these compounds can vary based on the stereochemistry, influencing their behavior in chemical reactions.
- Applications: While the applications are generally similar, the specific enantiomer used can impact the efficacy and outcome of the reactions in which they are involved.
Propiedades
Número CAS |
28094-74-8 |
|---|---|
Fórmula molecular |
C11H17N3O3 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3 |
Clave InChI |
FADVKNFSLDTPFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)

![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)


![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)


![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)


![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)
